(R)-3-Amino-4-(3-hexylphenylamino)-4-oxobutylphosphonic acid, commonly known as W146 in scientific literature, is a synthetic compound classified as a sphingosine-1-phosphate receptor 1 (S1PR1) antagonist. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This molecule plays a crucial role in scientific research by enabling researchers to study the biological effects of blocking the S1PR1 signaling pathway. By inhibiting the activation of S1PR1 by its natural ligand, sphingosine-1-phosphate (S1P), W146 provides a valuable tool to investigate the diverse physiological processes influenced by S1P signaling.
W146 is primarily recognized within the context of research related to its biological activity. It is classified as a small organic compound, often utilized in studies investigating its effects on cellular pathways or as a potential drug candidate. The compound's classification may vary based on its functional groups and the specific applications being studied.
The synthesis of W146 typically involves multi-step organic reactions, which can include:
The detailed synthetic pathway for W146 would require specific experimental data that may not be publicly available.
W146's molecular structure is characterized by its unique arrangement of atoms and functional groups. While specific structural data may not be widely published, typical analyses would include:
W146 may participate in various chemical reactions relevant to its application:
Each reaction would be characterized by specific conditions such as solvent choice, temperature, and catalysts used.
The mechanism of action for W146 is likely based on its interaction with biological macromolecules:
Experimental studies involving biochemical assays would provide insights into these mechanisms.
The physical and chemical properties of W146 include:
Data on these properties would typically be determined through experimental methods such as differential scanning calorimetry or solubility tests.
W146 has potential applications across several scientific domains:
S1PR1 is the most ubiquitously expressed receptor subtype, with high density on lymphocytes and endothelial cells. It governs the egress of T and B cells from lymphoid organs (thymus, lymph nodes) into circulation via an S1P chemotactic gradient. Under homeostatic conditions, plasma S1P concentrations (∼1 µM) far exceed those in tissues, directing lymphocyte migration toward blood and lymph [1] [6]. This process, termed "inside-out signaling," involves:
Table 1: S1P Receptor Subtypes and Immune Functions
Receptor | Primary Cell Types | Key Immune Functions | Downstream Pathways | |
---|---|---|---|---|
S1PR1 | T/B cells, Endothelial | Lymphocyte egress, Endothelial barrier integrity | Gi/o, Rac/PI3K, Akt | |
S1PR2 | Macrophages, Smooth muscle | Lymph node retention, Vascular permeability | Gq, G12/13, RhoA | |
S1PR3 | Dendritic cells, Cardiac | Dendritic cell migration, Vasculature tone | Gi/o, Gq, G12/13 | |
S1PR4 | Hematopoietic, Dendritic | Neutrophil migration, APC activation | Gi/o, G12/13 | |
S1PR5 | NK cells, Oligodendrocytes | NK cell trafficking, BBB maintenance | Gi/o, Rho | [1] [7] |
Beyond trafficking, S1PR1 regulates innate and adaptive immune responses:
During inflammation, tissue S1P levels rise due to SPHK1/2 upregulation, reversing the S1P gradient. This promotes S1PR1-dependent retention of T cells in peripheral tissues (e.g., lung, skin) and enhances localized immune responses [1] [3].
Table 2: S1P-Dependent Signaling Outcomes in Immune Contexts
Biological Context | S1PR1 Activity | Immune Outcome | Key Effectors | |
---|---|---|---|---|
Lymphoid organs | High | Lymphocyte egress to circulation | Rac/PI3K, F-actin polymerization | |
Inflamed tissue | Low (gradient reversal) | T-cell retention, Localized immunity | RhoA, Integrin activation | |
Endothelial barrier | Stimulated | Reduced vascular leakage | VE-cadherin, PI3K/Akt | |
Neuronal injury | Upregulated | Inhibited glial reprogramming | NF-κB, TGFβ/Smad3 | [1] [6] [10] |
First-generation S1P modulators (e.g., fingolimod) non-selectively target S1PR1/3/4/5, causing dose-limiting cardiotoxicity (bradycardia via S1PR3) and macular edema. Second-generation agents (e.g., ozanimod, etrasimod) prioritize S1PR1 selectivity to minimize off-target effects while retaining immunomodulatory efficacy [2] [7] [8]. W146—a potent S1PR1-specific antagonist—exemplifies this rationale:
W146 and analogs enable precise pharmacological interrogation of S1PR1-specific biology, distinct from genetic knockout:
Table 3: Key S1PR1-Targeted Compounds in Research
Compound | Mechanism | Primary Use Context | Key Research Findings | |
---|---|---|---|---|
W146 | Competitive antagonist | Autoimmunity, Neuroinflammation | Blocks S1P-induced chemotaxis; Enhances retinal regeneration | |
Cenerimod | Modulator (internalization) | SLE | Reduces IFN-I signatures and plasma cells in Phase 2 trials | |
Ozanimod | Selective modulator | UC, MS | Inhibits lymphocyte egress via S1PR1/5; FDA-approved for UC/MS | |
Fingolimod | Non-selective modulator | MS, Stroke models | Causes receptor internalization; Associated with cardiotoxicity | [4] [7] [8] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7